molecular formula C13H14N6O3 B5999494 N-(2,8-dimethyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-2-methoxyacetamide

N-(2,8-dimethyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-2-methoxyacetamide

Cat. No.: B5999494
M. Wt: 302.29 g/mol
InChI Key: VINOFUOCBZXKCK-UHFFFAOYSA-N
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Description

N-(2,8-dimethyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-2-methoxyacetamide is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidine core. Key structural attributes include:

  • Methyl groups at positions 2 and 8, which influence steric and electronic properties.
  • A 2-methoxyacetamide side chain that enhances solubility and modulates target interactions.

Its synthesis typically involves multi-step condensation and cyclization reactions, with challenges in regioselectivity and yield optimization .

Properties

IUPAC Name

N-(4,12-dimethyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3/c1-7-4-10-9(5-14-13-15-8(2)16-19(10)13)12(21)18(7)17-11(20)6-22-3/h4-5H,6H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINOFUOCBZXKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NC3=NC(=NN23)C)C(=O)N1NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes for N-(2,8-dimethyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-2-methoxyacetamide generally involve multi-step synthesis processes:

  • Starting Materials: : The synthesis often begins with pyridine derivatives and involves constructing the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core.

  • Reaction Conditions: : Key steps may include cyclization reactions under controlled temperature and pH, facilitated by catalysts or reagents such as Lewis acids.

  • Functional Group Modifications:

Chemical Reactions Analysis

N-(2,8-dimethyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-2-methoxyacetamide undergoes various chemical reactions:

  • Oxidation: : The compound can be oxidized, particularly at positions susceptible to electrophilic attack, using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions can occur, often targeting the carbonyl group, with reducing agents such as lithium aluminum hydride.

  • Substitution: : Functional groups can be substituted under appropriate conditions, for instance, halogenation with reagents like N-bromosuccinimide (NBS).

Major products from these reactions depend on the specific functional groups involved and the conditions under which the reactions are conducted.

Scientific Research Applications

This compound has a broad range of applications in scientific research:

  • Chemistry: : Its structure serves as a scaffold for developing new compounds with potential chemical properties.

  • Biology: : The compound’s interaction with biological systems can be studied for potential use in drug development.

  • Medicine: : It may have therapeutic applications due to its potential to interact with specific biological targets.

  • Industry: : The compound can be used as an intermediate in synthesizing other complex molecules for various industrial purposes.

Mechanism of Action

The exact mechanism of action of N-(2,8-dimethyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-2-methoxyacetamide involves its interaction with molecular targets:

  • Molecular Targets: : The compound may interact with enzymes or receptors within biological systems.

  • Pathways Involved: : These interactions can lead to modulation of specific biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazolo-pyrimidine derivatives, focusing on molecular features, biological activities, and pharmacokinetic properties.

Structural Differences and Functional Group Impact
Compound Name Core Structure Key Substituents Unique Features
Target Compound Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine 2,8-dimethyl; 6-oxo; 2-methoxyacetamide Enhanced solubility via methoxyacetamide; moderate steric bulk from methyl groups
Ethyl 4-(2-methyl-6-oxopyrido[3,4-e]triazolo[1,5-a]pyrimidin-7-yl)benzoate () Same core Ethyl benzoate at position 7 Higher lipophilicity due to ester group; potential hydrolysis susceptibility
N-(3-chloro-4-methylphenyl)-2-[3-(3-methoxyphenyl)-7-oxo-triazolo[4,5-d]pyrimidin-6-yl]acetamide () Triazolo[4,5-d]pyrimidine Chloro-methylphenyl; 3-methoxyphenyl Electrophilic chloro group enhances target binding; increased metabolic stability
2-[3-(4-chlorobenzyl)-7-oxo-triazolo[4,5-d]pyrimidin-6-yl]-N-(5-methylisoxazol-3-yl)acetamide () Triazolo[4,5-d]pyrimidine 4-chlorobenzyl; isoxazole Isoxazole improves metabolic resistance; chlorobenzyl enhances antimicrobial activity

Key Observations :

  • The methoxyacetamide in the target compound provides superior aqueous solubility compared to ester-containing analogs (e.g., ’s benzoate ester) .

Key Observations :

  • The target compound’s methoxyacetamide may offer broader target versatility (e.g., kinase vs. antimicrobial pathways) compared to analogs with rigid substituents (e.g., ’s pyridylmethyl group) .
  • Methyl groups at positions 2 and 8 could reduce cytotoxicity risks associated with halogenated analogs (e.g., ’s chlorobenzyl) .

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